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Compound of Interest

Compound Name: 4-Methylthiazole-5-carboxylic acid

Cat. No.: B128473 Get Quote

A Comprehensive Guide to the Biological Activities of 2-Amino-4-Methylthiazole-5-Carboxylic
Acid Derivatives

The 2-amino-4-methylthiazole-5-carboxylic acid scaffold is a privileged structure in medicinal

chemistry, serving as a versatile building block for the development of novel therapeutic agents.

[1] Derivatives of this core structure have demonstrated a wide spectrum of biological activities,

including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. This

guide provides a comparative overview of these activities, supported by experimental data and

detailed protocols for key assays.

Antimicrobial Activity
Derivatives of 2-amino-4-methylthiazole-5-carboxylic acid have shown significant promise as

antimicrobial agents, with activity against a range of bacteria and fungi, including drug-resistant

strains.

Comparison of Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various

2-amino-4-methylthiazole-5-carboxylic acid derivatives against different microbial strains.

Lower MIC values indicate higher antimicrobial potency.
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Compound/Derivati
ve

Target Organism MIC (µg/mL) Reference

Methyl 2-amino-5-

benzylthiazole-4-

carboxylate

Mycobacterium

tuberculosis H37Rv
0.06 [2]

2-amino-5-

methylthiazole-4-

carboxylic acid

Mycobacterium

tuberculosis H37Rv
0.06 [2]

Methyl 2-amino-5-

methylthiazole-4-

carboxylate

Mycobacterium

tuberculosis H37Rv
16 [2]

2-amino-5-(3-

chlorophenyl)thiazole-

4-carboxylic acid

Mycobacterium

tuberculosis H37Rv
32 [2]

Thiazole Derivative 4c
Staphylococcus

aureus
10 (MIC) [3]

Thiazole Derivative 3a
Staphylococcus

aureus
10 (MIC) [3]

Thiazolyl–Thiazole

Derivative
Bacillus subtilis 4.51 (MIC)

Thiazolyl–Thiazole

Derivative
Escherichia coli 3.92-4.01 (MIC)

Anticancer Activity
Numerous 2-amino-4-methylthiazole-5-carboxylic acid derivatives have been synthesized

and evaluated for their cytotoxic effects against various cancer cell lines. These compounds

often exert their anticancer effects through mechanisms such as apoptosis induction and cell

cycle arrest.[4][5]

Comparison of Anticancer Activity (IC50 Values)
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The table below presents the half-maximal inhibitory concentration (IC50) values, indicating the

concentration of the compound required to inhibit the growth of 50% of cancer cells.

Compound/Derivati
ve

Cancer Cell Line IC50 (µM) Reference

N-(2-chloro-6-

methylphenyl)-2-(2-(4-

methylpiperazin-1-

yl)acetamido)thiazole-

5-carboxamide (6d)

K562 (Leukemia)
Comparable to

Dasatinib (< 1 µM)
[6]

Compound 6d
MCF-7 (Breast

Cancer)
20.2 [6]

Compound 6d HT-29 (Colon Cancer) 21.6 [6]

Ethyl 2-[2-

(dibutylamino)acetami

do]thiazole-4-

carboxylate

Panc-1 (Pancreatic

Cancer)
43.08 [4]

Thiazole Carboxamide

Derivative 8d
A-549 (Lung Cancer)

48% inhibition at test

concentration
[7]

Thiazole Derivative 4c
MCF-7 (Breast

Cancer)
2.57 [8]

Thiazole Derivative 4c HepG2 (Liver Cancer) 7.26 [8]

Enzyme Inhibitory Activity
Derivatives of 2-amino-4-methylthiazole-5-carboxylic acid have been identified as potent

inhibitors of various enzymes implicated in disease, highlighting their potential as targeted

therapeutics.

Comparison of Enzyme Inhibitory Activity
This table summarizes the inhibitory activity of different derivatives against specific enzymes,

expressed as IC50 or Ki values.
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Compound/Derivati
ve

Target Enzyme IC50 / Ki (µM) Reference

2-(4-

fluorobenzamido)-4-

methylthiazole-5-

carboxylic acid (5b)

Xanthine Oxidase 0.57 (IC50) [9][10]

2-(4-

chlorobenzamido)-4-

methylthiazole-5-

carboxylic acid (5c)

Xanthine Oxidase 0.91 (IC50) [9][10]

Benzylidenehydrazinyl

-thiazole derivative 5a
15-Lipoxygenase 0.12 (IC50) [11]

Benzylidenehydrazinyl

-thiazole derivative 5h
Carbonic Anhydrase II 1.26 (IC50) [11]

2-amino-4-(4-

chlorophenyl)thiazole
Carbonic Anhydrase I 0.008 (Ki) [12]

2-amino-4-(4-

bromophenyl)thiazole
Carbonic Anhydrase II 0.124 (Ki) [12]

2-amino-4-(4-

bromophenyl)thiazole
Acetylcholinesterase 0.129 (Ki) [12]

2-amino-4-(4-

bromophenyl)thiazole
Butyrylcholinesterase 0.083 (Ki) [12]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate

reproducibility and further investigation.

Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that inhibits the visible growth

of a microorganism.
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Procedure:

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is

prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming

units (CFU)/mL.

Serial Dilution of Test Compounds: The 2-amino-4-methylthiazole-5-carboxylic acid
derivatives are serially diluted in a 96-well microtiter plate using an appropriate broth.

Inoculation: Each well is inoculated with the microbial suspension.

Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for

bacteria) for 18-24 hours.[3]

Determination of MIC: The MIC is determined as the lowest concentration of the compound

at which no visible growth of the microorganism is observed.[3]

MTT Assay for Anticancer Activity
Objective: To assess the cytotoxic effect of compounds on cancer cells by measuring their

metabolic activity.

Procedure:

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well

and incubated for 24 hours to allow for attachment.[8]

Compound Treatment: The cells are treated with various concentrations of the 2-amino-4-
methylthiazole-5-carboxylic acid derivatives and incubated for 48 hours.[8]

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well, and the plate is incubated for an additional 2-4 hours.[13]

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is

added to dissolve the formazan crystals.[13]

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.[13]
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Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the IC50 value is determined.[13]

Xanthine Oxidase Inhibition Assay
Objective: To determine the ability of a compound to inhibit the activity of xanthine oxidase, an

enzyme involved in the production of uric acid.

Procedure:

Reaction Mixture Preparation: A reaction mixture containing the test compound, phosphate

buffer (pH 7.5), and xanthine oxidase enzyme solution is prepared in a 96-well plate.[1][14]

Pre-incubation: The mixture is pre-incubated at 25°C for 15 minutes.[14]

Reaction Initiation: The reaction is initiated by adding the substrate, xanthine.[14]

Absorbance Measurement: The formation of uric acid is monitored by measuring the

increase in absorbance at 290-295 nm over time using a microplate reader.[1][15]

Data Analysis: The percentage of inhibition is calculated by comparing the rate of uric acid

formation in the presence and absence of the inhibitor. The IC50 value is then determined.

[15]

Visualizations
The following diagrams illustrate key processes related to the synthesis and biological activity

of 2-amino-4-methylthiazole-5-carboxylic acid derivatives.
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Caption: General one-pot synthesis workflow for 2-amino-4-methylthiazole-5-carboxylic acid
derivatives.
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Caption: Simplified signaling pathway for the anticancer activity of 2-aminothiazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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